molecular formula C2HF6NO4S2 B1295538 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide CAS No. 82113-65-3

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Cat. No.: B1295538
CAS No.: 82113-65-3
M. Wt: 281.16 g/mol
InChI Key: ZXMGHDIOOHOAAE-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to its high stability, low toxicity, and excellent solubility in organic solvents. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Biological Activity

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, also known as bis(trifluoromethanesulfonyl)imide (TFSI), is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFSI, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 82113-65-3
  • Molecular Formula : C2HF6NO4S2
  • Molecular Weight : 281.15 g/mol
  • SMILES Notation : FC(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

The compound belongs to the class of organosulfonic acids and derivatives, characterized by a sulfonamide functional group which contributes to its biological activity.

The biological activity of TFSI can be attributed to its ability to interact with various biological targets. Research indicates that the trifluoromethyl and sulfonyl groups enhance the lipophilicity and electronic properties of the molecule, which can lead to improved binding affinity with target proteins. This is crucial in drug design as it can influence the pharmacokinetics and efficacy of therapeutic agents.

Antimicrobial Activity

Research has demonstrated that TFSI derivatives exhibit significant antibacterial properties. A study evaluated several urea derivatives with sulfonyl groups, revealing that certain compounds showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans . This suggests that TFSI may possess similar or enhanced antibacterial properties due to its structural components.

Anticancer Activity

TFSI has been investigated for its anticancer potential. In vitro studies have shown that compounds derived from TFSI exhibit cytotoxic effects against various human cancer cell lines. For instance, one study reported IC50 values for certain derivatives better than Doxorubicin, a standard chemotherapy drug . Specifically:

  • Compound 7: IC50 = 44.4 µM against PACA2
  • Compound 8: IC50 = 22.4 µM against PACA2
  • Compound 9: IC50 values ranged from 12.4 to 17.8 µM against HCT116 and HePG2 cells.

Molecular docking studies further revealed promising interactions with key proteins involved in cancer progression, indicating that TFSI derivatives could serve as potential leads in anticancer drug development .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to assess the antibacterial efficacy of TFSI derivatives. The study found that specific modifications in the sulfonamide structure significantly enhanced antibacterial activity. For example, derivatives with additional trifluoromethyl groups showed increased potency against resistant bacterial strains.

Case Study 2: Cancer Cell Line Studies

In a comparative study of TFSI derivatives against established chemotherapeutics, it was observed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells through reactive oxygen species (ROS) generation. This mechanism is crucial for developing new cancer therapies targeting resistant cell lines .

Summary of Findings

Activity Type Target IC50/MIC Values Reference
AntibacterialE. coli, C. albicansMIC = 4.88 µg/mL
AnticancerPACA2IC50 = 22.4 µM
HCT116IC50 = 12.4 - 17.8 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonamide coupling reactions. A common approach involves reacting trifluoromethanesulfonyl chloride derivatives with appropriate amines under anhydrous conditions. For example, stepwise sulfonation followed by amidation under inert atmospheres (e.g., nitrogen) can improve yields. Reaction optimization includes controlling stoichiometry, temperature (e.g., −70 °C to room temperature), and using catalysts like trimethylsilyl triflate . Safety protocols, such as working in fume hoods and using HF-resistant gloves, are critical due to hazardous intermediates .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : The compound is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., argon). Solubility in methanol and limited solubility in chloroform (as per purity ≥99%) suggests storage in dry, polar aprotic solvents . Handling requires PPE (gloves, goggles) due to risks of severe burns from fluorinated byproducts. Contradictory melting points (52–56 °C vs. 100–102 °C) in literature highlight the need to verify batch-specific CAS numbers and characterization data .

Q. What analytical techniques are most effective for assessing purity and structural integrity?

  • Methodological Answer :

  • Melting Point Analysis : Discrepancies in reported values (e.g., 52–56 °C vs. 100–102 °C) necessitate cross-validation using differential scanning calorimetry (DSC) .
  • Spectroscopy : High-resolution NMR (¹⁹F and ¹H) identifies isomeric impurities, while FT-IR confirms sulfonyl and trifluoromethyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., 357.25 g/mol) .
  • Chromatography : HPLC with UV detection monitors purity, especially for hygroscopic degradation products .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve structural ambiguities in fluorinated sulfonamides?

  • Methodological Answer :

  • NMR : ¹⁹F NMR distinguishes between trifluoromethyl and sulfonyl groups, with chemical shifts sensitive to electronic environment changes. Coupling patterns in ¹H NMR help identify aryl substituents .
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with X-ray crystallography data (if available). Simulations of electrostatic potential maps predict reactivity sites .

Q. What role does this compound play in facilitating challenging organic transformations, such as glycosylation or Friedel-Crafts reactions?

  • Methodological Answer : As a strong Brønsted acid (comparable to triflic acid), it catalyzes reactions requiring superacidic conditions. For example, it can protonate glycosyl donors in carbohydrate chemistry, improving reaction rates and stereoselectivity. Kinetic studies using in situ IR or NMR monitor acid strength and decomposition pathways under varying temperatures .

Q. How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) across literature sources?

  • Methodological Answer :

  • Source Verification : Cross-check CAS numbers (e.g., 121788-77-0 vs. 82113-65-3) to confirm compound identity .
  • Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous, inert atmosphere).
  • Peer-Data Comparison : Use databases like NIST Chemistry WebBook for validated spectral data .

Q. What computational approaches are validated for modeling the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Simulate Fukui indices to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
  • Molecular Dynamics : Study solvation effects in methanol or chloroform to correlate with experimental solubility data .

Properties

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMGHDIOOHOAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045026
Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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Molecular Weight

281.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82113-65-3
Record name Bis(trifluoromethanesulfonyl)imide
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Record name Triflic imide
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Record name Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-
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Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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Record name 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide
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Record name 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE
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Synthesis routes and methods I

Procedure details

5.0 g of Indium (III) hydroxide was dissolved in 50 ml of water and to which 27.0 g of HNTf2 was added and stirred at room temperature for 24 hours. The reaction mixture was filtered and the filtrate was concentrated on a rotary evaporator and dried under vacuum (1 mmHg) for 3 days at 120° C. The unpurified indium(III) bis-triflimide was found to be an excellent Friedel-Crafts catalyst for the reaction of toluene, anisole and xylene with benzoyl chloride or benzoic anhydride.
Quantity
5 g
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reactant
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27 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The imide HN(SO2CF3), was obtained from the lithium salt. LiN(SO2CF3)2 (10 g, 35 mmole) was added to 50 mL concentrated sulfuric acid. The free imide was distilled at about 90° C., 10 mm Hg and purified by sublimation at about 70° C., 1-2 mm Hg giving 7.4 g (74%) HN(SO2CF3)2. The silver salt was then obtained from the imide. Ag2CO3 (2.0 g, 0.2 mmol) was added slowly to a stirring, solution of HN(SO2CF3)2 (3.5 g, 12.0 mmole) in 25 mL water. The mixture was then digested, wrapped in foil, at 60° C. for 1 h and the excess Ag2CO3 filtered off. The water was removed under vacuum giving white powder of AgNTf2. Dissolution of the powder in diethyl ether (25 mL) followed by filtration and removal of all volatiles under vacuum gave 4.6 g (95%) of white AgNTf2.
Name
LiN(SO2CF3)2
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

By vacuum transfer, FN(SO2CF3)2 (1.7 mmol) was added to 2.0 ml of toluene at -196° C. The mixture was warmed to room temperature and agitated by hand. A slow color change ensues near 22° C. After 10 hours, 19F NMR shows the presence of 2-fluorotoluene (74%), 3-fluorotoluene (4%) and 4-fluorotoluene (21%). The ratio of unreacted FN(SO2CF3)2 to the HN(SO2CF3)2 formed in the reaction indicates an 80% conversion to the monofluorotoluene isomers. No other fluorine containing products are observed by NMR.
Quantity
1.7 mmol
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reactant
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2 mL
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Synthesis routes and methods IV

Procedure details

By vacuum transfer, FN(SO2CF3)2 (1.7 mmol) was added to 2.0 ml of toluene at -196° C. The mixture was warmed to room temperature and agitated by hand. A slow color change ensues near 22° C. After 10 hours, 19F NMR shows the presence of 2-fluorotoluene (74%), 3-fluorotoluene (4%) and 4-fluorotoluene (21%). The ratio of unreacted FN(SO2CF )3)2 to the HN(SO2CF3)2 formed in the reaction indicates an 80% conversion to the monofluorotoluene isomers. No other fluorine containing products are observed by NMR.
Quantity
1.7 mmol
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reactant
Reaction Step One
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2 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

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